REACTION_CXSMILES
|
[CH2:1]([NH:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH2:2][CH2:3][CH2:4][CH3:5].[CH2:12]=O>>[CH3:12][N:6]([CH2:1][CH2:2][CH2:3][CH2:4][CH3:5])[CH2:7][CH2:8][CH2:9][CH2:10][CH3:11]
|
Name
|
|
Quantity
|
314.4 g
|
Type
|
reactant
|
Smiles
|
C(CCCC)NCCCCC
|
Name
|
|
Quantity
|
330.2 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is established at a temperature of 120° C
|
Type
|
CUSTOM
|
Details
|
After the crude amine (aqueous and organic phase) has been degassed at a maximum temperature of 102° C.
|
Type
|
CUSTOM
|
Details
|
the water is removed on a water separator
|
Type
|
DISTILLATION
|
Details
|
The remaining organic phase is subsequently distilled
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCCCC)CCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 329.1 g | |
YIELD: PERCENTYIELD | 88.3% | |
YIELD: CALCULATEDPERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |